molecular formula C22H14Cl2I2N2O2 B8057740 Closantel

Closantel

Cat. No.: B8057740
M. Wt: 663.1 g/mol
InChI Key: IZOATLSSZMYSHH-UHFFFAOYSA-N
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Description

Chemical Structure and Physicochemical Properties of Closantel

Molecular Composition and Functional Groups

This compound (IUPAC name: N-[5-chloro-4-[(4-chlorophenyl)-cyanomethyl]-2-methylphenyl]-2-hydroxy-3,5-diiodobenzamide) features a complex polyhalogenated structure with the molecular formula C₂₂H₁₄Cl₂I₂N₂O₂ . Its core consists of:

  • A salicylamide backbone with hydroxyl (-OH) and amide (-CONH-) groups at positions 2 and 1′, respectively.
  • Two iodine atoms at positions 3 and 5 on the benzene ring, enhancing steric bulk and electronic interactions.
  • A cyanomethyl group linked to a para-chlorophenyl moiety, contributing to its hydrophobic character.

The SMILES notation Cc1cc(C(C#N)c2ccc(Cl)cc2)c(Cl)cc1NC(=O)c3cc(I)cc(I)c3O highlights the spatial arrangement critical for target binding. The presence of multiple halogen atoms (Cl, I) and a nitrile group (-C≡N) distinguishes this compound from simpler salicylanilides, enabling selective interactions with parasitic ion channels.

Table 1: Physicochemical Properties of this compound
Property Value Source
Molecular Weight 663.07 g/mol
logP (Lipophilicity) 7.2
Solubility in DMSO ≥29.9 mg/mL
Melting Point 216–218°C (decomposes)
pKa (Hydroxyl group) ~8.5 (estimated)

Lipophilicity and Acid-Base Characteristics

This compound’s high lipophilicity (logP 7.2) facilitates membrane permeation, a key factor in its accumulation within parasitic tissues. The compound exists predominantly in its unionized form at physiological pH due to the weakly acidic phenolic -OH group (pKa ~8.5). This property enhances its ability to traverse lipid bilayers and bind to intracellular targets, such as mitochondrial ATPase in helminths.

The amide group (pKa ~3–4) remains protonated under acidic conditions, potentially influencing solubility in gastrointestinal environments. However, the dominance of hydrophobic substituents limits aqueous solubility, necessitating formulation adjustments for oral administration.

Structural Analogues and Fragment-Based Derivatives

This compound belongs to the salicylanilide family, sharing a scaffold with rafoxanide and niclosamide. Comparative analysis reveals:

Table 2: Structural Analogues of this compound
Compound Key Modifications logP Target Specificity
This compound Diiodo, cyanomethyl, dichloro 7.2 Haemonchus contortus
Rafoxanide Bromo substitution 6.8 Liver flukes
Niclosamide Nitro group, no halogens 4.3 Tapeworms

Fragment-based studies indicate that the cyanomethyl–chlorophenyl moiety is indispensable for anthelmintic activity, while iodine atoms enhance binding to parasitic β-tubulin. Derivatives replacing iodine with smaller halogens (e.g., Br) show reduced efficacy, underscoring the role of van der Waals interactions in target engagement.

Properties

IUPAC Name

N-[5-chloro-4-[(2-chlorophenyl)-cyanomethyl]-2-methylphenyl]-2-hydroxy-3,5-diiodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14Cl2I2N2O2/c1-11-6-14(16(10-27)13-4-2-3-5-17(13)23)18(24)9-20(11)28-22(30)15-7-12(25)8-19(26)21(15)29/h2-9,16,29H,1H3,(H,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZOATLSSZMYSHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)C2=C(C(=CC(=C2)I)I)O)Cl)C(C#N)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14Cl2I2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

663.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Phosphorus Trichloride-Mediated Condensation

Early methods relied on phosphorus trichloride (PCl₃) to facilitate the condensation of salicylic acid derivatives with 4-amino-2-chloro-5-methyl-α-(4-chlorophenyl)benzenecetonitrile. While effective, this approach generated acidic byproducts and phosphorus-containing waste, complicating post-reaction purification. For example, the iodination step using iodine monochloride (ICl) introduced additional handling risks due to its corrosive nature.

Iron-Powder Reduction Systems

A second route employed iron powder as a reducing agent for nitro intermediates, but this method produced iron sludge and acidic wastewater requiring neutralization. Reaction conditions were harsh, often requiring temperatures above 150°C, which increased energy costs and degraded heat-sensitive intermediates.

Modern Synthesis: Hydrazine Hydrate-Based Reduction

Reaction Pathway and Mechanism

The patented method (CN109851526A) replaces iron with hydrazine hydrate, enhancing safety and reducing environmental impact. The synthesis unfolds in four stages:

Condensation of p-Chlorobenzyl Cyanide and 4-Chloro-2-Nitrobenzene

In methanol or toluene solvents, p-chlorobenzyl cyanide reacts with 4-chloro-2-nitrobenzene under alkaline catalysis (e.g., sodium methoxide). This forms 4-chloro-α-(2-chloro-4-nitroso-5-methyl-2,5-cyclohexadien-1-ylidene)benzenecetonitrile (II) with yields up to 97.2%.

Key Conditions:

  • Temperature: 40–80°C

  • Catalyst: Sodium methoxide (1.05–1.5 equivalents)

  • Solvent: Methanol, toluene, or ethylene glycol

Reduction with Hydrazine Hydrate

Intermediate II undergoes reduction in diethylene glycol (DEG) at 200°C for 6 hours, yielding 4-amino-2-chloro-5-methyl-α-(4-chlorophenyl)benzenecetonitrile (III). Hydrazine’s high reducing power eliminates iron sludge, achieving 97.8% conversion.

Amidation with 2-Hydroxy-3,5-Diiodobenzoyl Chloride

Intermediate III reacts with 2-hydroxy-3,5-diiodobenzoyl chloride in dichloromethane or toluene. Toluene-based systems outperform dichloromethane, delivering 89.1% yield of this compound (IV) due to improved solubility and thermal stability.

Salt Formation with Sodium Hydroxide

Final treatment with aqueous NaOH converts this compound (IV) to its sodium salt (I) at 70°C, achieving near-quantitative yields (99.3%).

Comparative Analysis of Reaction Parameters

Solvent and Catalyst Optimization

Table 1 summarizes solvent effects on the condensation step:

SolventCatalystYield (%)Reaction Time (h)
MethanolSodium methoxide97.22
WaterNaOH76.34
Ethylene glycolKOH89.53

Methanol’s polar aprotic nature facilitates faster nucleophilic substitution, while water’s high polarity impedes intermediate solubility.

Temperature-Dependent Yield Variations

The reduction step’s efficiency correlates strongly with temperature:

  • At 150°C: 85% yield (incomplete reduction)

  • At 200°C: 97.8% yield (optimal)

  • Above 220°C: Decomposition observed

Environmental and Industrial Considerations

Waste Stream Management

The hydrazine-based method reduces wastewater generation by 40% compared to iron-mediated routes. Sodium hydroxide neutralization simplifies pH adjustment, avoiding complex filtration steps for iron residues.

Scalability Challenges

While bench-scale yields exceed 95%, industrial reactors face heat distribution issues during exothermic amidation. Continuous flow systems are being explored to maintain temperature control in large batches.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the cyanomethyl group, converting it to an amine or other reduced forms.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products:

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of amines or other reduced forms.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Veterinary Medicine

1.1 Anthelmintic Activity
Closantel is widely recognized for its efficacy against a range of blood-feeding helminths, including Fasciola hepatica and Haemonchus contortus. It is particularly effective in treating liver fluke infections and gastrointestinal nematodes in sheep and cattle. A study demonstrated a 98.11% reduction in fecal egg counts of Fasciola spp. post-treatment with this compound, highlighting its effectiveness against these parasites .

1.2 Pharmacokinetics
The pharmacokinetic profile of this compound indicates high plasma protein binding, minimal biotransformation, and prolonged therapeutic action. It has been shown to maintain effective plasma concentrations over extended periods, which is crucial for effective parasite control .

ParameterValue
Plasma Protein BindingHigh
BiotransformationLow
Duration of ActionLong

Oncology Research

2.1 Anticancer Properties
Recent research has unveiled the potential of this compound as an anticancer agent. It has been identified as a BRAF V600E enzyme inhibitor, which is significant in the context of certain tumors such as melanoma, colorectal carcinoma, and thyroid cancer. Experimental studies have shown that this compound can suppress cancer cell growth and angiogenesis in zebrafish models xenotransplanted with human cancer cells .

2.2 Mechanism of Action
The mechanism by which this compound exerts its anticancer effects involves inhibition of angiogenesis—the formation of new blood vessels that tumors require for growth. This property positions this compound as a promising candidate for further development in cancer therapeutics .

Case Studies and Clinical Applications

3.1 Bioequivalence Studies
A bioequivalence study comparing different formulations of this compound demonstrated no significant differences in pharmacokinetic parameters between reference and test groups, confirming the reliability of generic formulations for clinical use . These findings are vital for ensuring consistent therapeutic outcomes across different product formulations.

3.2 Field Studies on Efficacy
Field studies have consistently reported high efficacy rates of this compound against various parasitic infections in livestock. For instance, a study indicated a 100% efficacy rate against Fasciola spp., underscoring its importance in veterinary parasitology .

Mechanism of Action

The mechanism of action of Closantel involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Closantel Analogues Targeting OvCHT1

A cheminformatics study analyzed 57 this compound analogues to identify structural determinants of OvCHT1 inhibition :

Property This compound Most Potent Analogue (24918716_3m) Average of 57 Analogues
IC₅₀ (µM) 1.6 0.34 0.34–200
pIC₅₀ 5.80 6.4 4.0–6.4
Molecular Weight (g/mol) 663 579 439 ± 141
SlogP (hydrophobicity) 6.1 5.8 5.04 ± 1.44
NumHBA/NumHBD 4/2 3/1 2.57 ± 1.31 / 1.54 ± 0.73

Key Findings :

  • The 2‐hydroxy‐3,5‐diiodo‐N‐phenylbenzamide substructure is critical for high potency .
  • Hydrophobicity (SlogP) and molecular weight positively correlate with activity .
  • Triazole-containing analogues (e.g., compound 24918716_3m) achieve comparable potency (pIC₅₀ = 6.4) through alternative scaffolds .

ZINC Database Screens

Virtual screening of 4.3 million ZINC compounds identified 1,234 ligands with >80% structural similarity to this compound analogues. These compounds showed promising docking scores (XP score < -6 kcal/mol) for OvCHT1 inhibition .

Comparison with Functional Analogues

Rafoxanide

Rafoxanide, another salicylanilide, shares pharmacokinetic similarities with this compound but differs in resistance profiles:

Parameter This compound Rafoxanide
Plasma Half-Life 2–3 weeks ~2 weeks
Residual Efficacy (14 d) 80% (unselected) → <50% (selected) 99% → 92%
Primary Metabolism Reductive deiodination Undefined

Resistance Dynamics :

  • A single selection pressure in Haemonchus contortus reduced this compound’s efficacy from >80% to <50%, while rafoxanide’s efficacy dropped marginally (99% → 92%) .

Ferula asafetida (Herbal Alternative)

In goats and sheep infected with H. contortus:

Drug Efficacy (Goats) Efficacy (Sheep)
This compound 100% 99%
Ferula asafetida 70% 87%

While Ferula asafetida shows moderate efficacy, this compound remains superior in clinical settings .

Benzimidazoles (Albendazole, Oxfendazole)

Parameter This compound Benzimidazoles
Mechanism Protonophore + OvCHT1 inhibitor Microtubule disruption
Half-Life 2–3 weeks 8–12 hours
Resistance Risk Emerging Widespread

This compound’s prolonged half-life enables activity against immature flukes, unlike benzimidazoles .

Pharmacological and Metabolic Distinctions

Metabolism

  • This compound undergoes minimal metabolism (<2%), primarily forming monoiodothis compound isomers via reductive deiodination .
  • Unlike other drugs, sulfation, glucuronidation, or glycosylation of its salicylate moiety is absent in C. elegans .

Administration Challenges

  • Topical application (pour-on) in cattle resulted in treatment failure against Fasciola hepatica, likely due to inadequate systemic absorption compared to oral/subcutaneous routes .

Biological Activity

Closantel is a salicylanilide compound primarily used as an anthelmintic in veterinary medicine, particularly for the treatment of parasitic infections in livestock. Recent studies have expanded its potential applications, highlighting its antibacterial properties and synergistic effects with other antimicrobial agents. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.

Antibacterial Activity

Recent research has demonstrated that this compound exhibits significant antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimal inhibitory concentration (MIC) for both methicillin-sensitive and methicillin-resistant strains ranges from 0.125 to 1.000 μg/mL, indicating effective bacteriostatic and bactericidal properties.

This compound's mechanism involves disrupting the integrity of bacterial cell membranes, leading to increased permeability and cell death. Studies utilizing scanning electron microscopy have shown that this compound significantly increases fluorescence intensity in assays designed to measure membrane integrity, confirming its bactericidal action .

Case Study: Efficacy Against MRSA

A study focused on the antibacterial effects of this compound against MRSA revealed the following results:

Parameter Result
MIC Range0.125 - 1.000 μg/mL
Inhibition Zone Diameter (80 μg)Increased with higher concentrations
Biofilm Formation InhibitionReduced from 1.29±0.16 to 0.62±0.04
Cytotoxicity (HepG2 Cells)>64 μg/mL (low cytotoxicity)

Continuous exposure to sub-inhibitory concentrations did not lead to resistance development, making this compound a promising candidate for treating infections caused by resistant strains .

Synergistic Effects with Other Antibiotics

This compound has shown enhanced antibacterial activity when combined with other antibiotics, such as colistin. Studies have indicated that both enantiomers of this compound (R and S) can increase the effectiveness of colistin against gram-negative bacteria like Pseudomonas aeruginosa and Klebsiella pneumoniae.

Combination Therapy Findings

The fractional inhibitory concentration indices for R-closantel and S-closantel combined with colistin were as follows:

Bacterial Strain R-Clo + Colistin FIC Index S-Clo + Colistin FIC Index
Pseudomonas aeruginosa0.00870.0117
Klebsiella pneumoniae0.50040.5312
Escherichia coliVariesVaries

These findings suggest that this compound can be an effective adjunct therapy in combating antibiotic resistance by enhancing the efficacy of existing antibiotics .

Veterinary Applications

In veterinary medicine, this compound is primarily used for treating gastrointestinal nematodes and liver flukes in sheep and cattle. Its safety profile indicates low toxicity to non-target species, making it suitable for use in food-producing animals.

Dosing and Administration

Typical dosing regimens for livestock include:

  • Sheep : 10 mg/kg body weight
  • Cattle : 7 mg/kg body weight

These doses ensure effective treatment while minimizing adverse effects .

Q & A

Basic: What are the established in vitro and in vivo models for evaluating Closantel’s efficacy against parasitic infections?

Methodological Answer:
this compound’s efficacy is typically assessed using standardized parasitic models. For in vitro studies, motility inhibition assays (e.g., larval migration inhibition) and viability tests (e.g., ATP depletion assays) are common . In vivo, rodent models (e.g., Haemonchus contortus in sheep) measure worm burden reduction and egg count suppression. Key parameters include:

Model TypeMetricsSpecies/Parasite Example
In vitroLC50, IC50, motility inhibitionFasciola hepatica juveniles
In vivoEgg reduction rate (ERR%), worm countSheep, cattle, or goats

Experimental design should include control groups (untreated and reference drug), standardized dosing intervals, and post-treatment necropsy timelines . For reproducibility, document parasite strain origins and husbandry conditions meticulously .

Advanced: How can researchers design experiments to resolve contradictory data on this compound’s efficacy across parasite strains?

Methodological Answer:
Contradictions often arise from genetic variability in parasites or differences in experimental protocols. To address this:

  • Strain Characterization : Use genotyping (e.g., PCR-RFLP for β-tubulin mutations) to confirm parasite strain identity .
  • Standardized Protocols : Adopt WHO or OIE guidelines for dosing (e.g., 7.5–10 mg/kg body weight in ruminants) and efficacy evaluation timelines (e.g., 14-day post-treatment intervals) .
  • Meta-Analysis : Pool data from multiple studies to identify confounding variables (e.g., host immune status, co-infections). Tools like RevMan or R’s metafor package can statistically harmonize heterogeneous datasets .

For example, discrepancies in LC50 values between studies may require re-evaluating solvent choices (e.g., DMSO vs. ethanol) in in vitro assays, as solvent polarity affects this compound’s solubility and bioavailability .

Basic: What biochemical assays are most effective for quantifying this compound’s interaction with mitochondrial proteins?

Methodological Answer:
this compound binds to mitochondrial complex II (succinate dehydrogenase) and uncouples oxidative phosphorylation. Key assays include:

  • Fluorescence Polarization : To measure binding affinity to recombinant parasite proteins (e.g., Haemonchus contortus SDHB subunit) .
  • Oxygen Consumption Rates (OCR) : Using Seahorse XF Analyzers to quantify mitochondrial dysfunction in treated parasites .
  • Spectrophotometric Assays : NADH oxidation rates in isolated mitochondria, with this compound’s EC50 calculated via nonlinear regression .

Always include positive controls (e.g., thenium closylate) and validate results with RNAi knockdown of target proteins to confirm specificity .

Advanced: What methodologies are recommended for investigating the emergence of this compound resistance in parasitic nematodes?

Methodological Answer:
Resistance studies require longitudinal field surveys and laboratory selection experiments:

  • Field Isolates : Collect fecal samples from treated livestock, perform larval culture, and compare LC50 values between pre- and post-treatment isolates .
  • Genomic Analysis : Use whole-genome sequencing to identify SNPs in sdhb or sdhc genes linked to reduced drug binding .
  • Experimental Evolution : Expose parasite populations to sublethal this compound doses over 20–30 generations; monitor shifts in LC50 and fitness costs (e.g., fecundity) .

A table for tracking resistance markers:

GeneMutation TypePhenotypic EffectAssay Validation Method
sdhbE198AReduced drug binding affinityFluorescence polarization
sdhcT102IAltered mitochondrial membrane potentialOCR assays

Basic: What pharmacokinetic parameters are critical to assess when studying this compound’s bioavailability in different host species?

Methodological Answer:
Key parameters include:

  • Cmax (peak plasma concentration), Tmax (time to Cmax), and AUC (area under the curve) to assess absorption.
  • Half-life (t½) : Varies significantly between species (e.g., 14–21 days in cattle vs. 10 days in sheep) due to plasma protein binding differences .
  • Volume of Distribution (Vd) : Reflects tissue penetration, critical for efficacy against liver-dwelling parasites like Fasciola .
SpeciesCmax (µg/mL)t½ (days)Vd (L/kg)
Cattle45–6014–210.8–1.2
Sheep30–407–101.5–2.0

Use HPLC-MS/MS for plasma quantification and compartmental modeling (e.g., NONMEM) to predict dosing regimens .

Advanced: How should researchers approach the statistical analysis of this compound’s dose-response relationships in heterogeneous populations?

Methodological Answer:
For heterogeneous data (e.g., variable host ages, weights, or co-morbidities):

  • Mixed-Effects Models : Account for random effects (e.g., farm-to-farm variability) and fixed effects (e.g., dose, sex) using R’s lme4 or SAS PROC MIXED .
  • Dose-Response Curve Fitting : Use nonlinear regression (e.g., log-logistic model in GraphPad Prism) to estimate EC50/LC50 with 95% confidence intervals .
  • Covariate Analysis : Identify confounding variables (e.g., liver enzyme levels affecting metabolism) via stepwise regression .

Example workflow:

Stratify data by host subpopulations.

Apply Box-Cox transformations to normalize residuals.

Compare AIC/BIC values to select the best-fit model .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.